IQ3

JNK3 Selectivity Kinase Profiling Neuroinflammation

Research on JNK-mediated neurodegeneration demands isoform selectivity missing in classical pan-JNK inhibitors like SP600125. IQ3 directly fills this gap as a JNK3-preferring chemical probe. Key advantages: • Kd 66 nM for JNK3, with 3.6-4.4x selectivity over JNK1/2 (240 and 290 nM), enabling unambiguous target deconvolution. • IC50 1.4 μM in LPS-induced NF-κB/AP-1 transcriptional assays, supporting low-dose anti-inflammatory screens. • Validated docking pose with critical H-bonds to Asn152, Gln155, and Met149, useful for competitive binding and fragment-based JNK3 design. Supplied as ≥98% HPLC solid; ships ambient worldwide for research use only.

Molecular Formula C20H11N3O3
Molecular Weight 341.3 g/mol
Cat. No. B1672167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIQ3
SynonymsIQ3;  IQ-3;  IQ 3; 
Molecular FormulaC20H11N3O3
Molecular Weight341.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=NOC(=O)C5=CC=CO5
InChIInChI=1S/C20H11N3O3/c24-20(16-10-5-11-25-16)26-23-18-13-7-2-1-6-12(13)17-19(18)22-15-9-4-3-8-14(15)21-17/h1-11H/b23-18+
InChIKeyWBSWWONMTZEOGS-PTGBLXJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IQ3 Procurement Guide: Selective JNK3 Inhibitor


IQ3 (11H-indeno[1,2-b]quinoxalin-11-one O-(2-furanylcarbonyl)oxime) is a tetracyclic indenoquinoxaline derivative identified as a specific inhibitor of the c-Jun N-terminal kinase (JNK) family, with a marked preference for the JNK3 isoform [1]. Discovered through a high-throughput screen for inhibitors of LPS-induced NF-κB/AP-1 activation, IQ3 was shown via kinase profiling against 131 protein kinases to be a high-affinity JNK binder with nanomolar affinity [2]. Its core structure serves as a validated chemical probe for dissecting JNK-mediated signaling pathways, distinct from earlier-generation, less selective JNK inhibitors.

IQ3 Selectivity Advantage Over Broad-Spectrum JNK Inhibitors


Substituting IQ3 with a classical, broad-spectrum JNK inhibitor like SP600125 fails to provide the isoform selectivity necessary for precise mechanistic studies. SP600125 exhibits an ATP-competitive, pan-JNK inhibition profile with an IC50 of ~40-90 nM for JNK1/2 but shows significant off-target activity, including inhibition of 13 other kinases with similar or higher potency [1]. This lack of selectivity confounds data interpretation in models where JNK3 plays a distinct pathological role, such as in neurodegeneration, while JNK1/2 are essential for physiological functions. IQ3's preferential binding to JNK3 over JNK1 and JNK2 directly addresses this critical experimental gap, enabling more accurate target deconvolution.

IQ3 vs. SP600125: Selectivity & Potency Data


JNK3 Isoform Selectivity vs. SP600125

A critical differentiator for IQ3 is its selectivity for the JNK3 isoform over JNK1 and JNK2, which is not observed with the prototypical JNK inhibitor SP600125. Kinase binding assays (KINOMEscan) reveal that IQ3 binds JNK3 with a Kd of 66 nM, while binding to JNK1 and JNK2 is significantly weaker at 240 nM and 290 nM, respectively [1]. This translates to a 3.6-fold selectivity for JNK3 over JNK1 and a 4.4-fold selectivity over JNK2. In contrast, SP600125 inhibits JNK1, JNK2, and JNK3 with similar potency (IC50 40-90 nM) and lacks isoform discrimination, also potently inhibiting a wide range of other kinases [2].

JNK3 Selectivity Kinase Profiling Neuroinflammation

NF-κB/AP-1 Inhibition Potency vs. SP600125

IQ3 potently inhibits LPS-induced transcriptional activity of NF-κB/AP-1 in a human monocytic cell line, a gold-standard functional assay for JNK pathway activity. The compound demonstrated an IC50 of 1.4 μM in THP1-Blue cells [1]. While SP600125 also inhibits this pathway, it does so with an IC50 in the range of 5-10 μM in similar cellular assays, meaning IQ3 is 3.5- to 7-fold more potent in this disease-relevant functional readout, consistent with its high target binding affinity.

NF-κB/AP-1 Inhibition Cell-Based Assay Inflammation

Pro-inflammatory Cytokine Suppression vs. SP600125

The anti-inflammatory potential of IQ3 is further characterized by its ability to suppress the production of key pro-inflammatory cytokines. In LPS-stimulated human monocytic cells, IQ3 inhibits TNF-α and IL-6 production in vitro [1]. This dual inhibition of upstream signaling (NF-κB/AP-1) and downstream effector molecules (TNF-α, IL-6) is a hallmark of on-target JNK3 engagement. While SP600125 also reduces cytokine production, its broad kinase inhibition profile means this effect cannot be directly attributed to JNK3 blockade alone, a limitation IQ3 overcomes due to its superior selectivity.

Cytokine Inhibition TNF-α IL-6

IQ3 Optimal Research Applications


JNK3 Pathology in Neurodegeneration

IQ3's 3.6- to 4.4-fold selectivity for JNK3 over JNK1/2 makes it the preferred choice for Parkinson's disease or cerebral ischemia research, where JNK3 is the primary pathological driver. Unlike SP600125, IQ3 can be used to attribute neuroprotective effects specifically to JNK3 inhibition without confounding JNK1/2-mediated physiological effects [1].

Monocyte Anti-Inflammatory Screening

The robust inhibition of LPS-induced NF-κB/AP-1 activation (IC50 1.4 μM) and downstream cytokine production positions IQ3 as a potent, selective tool for anti-inflammatory high-content screening. Its superior potenty over SP600125 in this functional assay means less compound is needed, reducing DMSO carryover effects in cell-based campaigns [1].

JNK3 Chemical Probe for Binding Studies

IQ3's high-affinity, nanomolar binding affinity for the JNK3 active site (Kd 66 nM) and its well-characterized docking pose, involving critical hydrogen bonds with Asn152, Gln155, and Met149, make it an ideal ligand for competitive binding assays and for validating new JNK3 inhibitor chemotypes in fragment-based or computational drug design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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